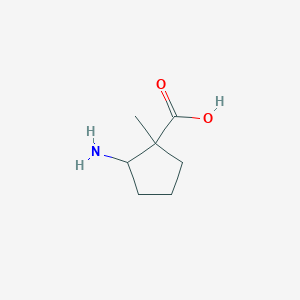![molecular formula C14H8ClN3O B13009927 2H-Pyrimido[4,5-a]carbazol-2-one, 8-chloro-1,11-dihydro-](/img/structure/B13009927.png)
2H-Pyrimido[4,5-a]carbazol-2-one, 8-chloro-1,11-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-1H-pyrimido[4,5-a]carbazol-2(11H)-one is a heterocyclic compound that contains both pyrimidine and carbazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1H-pyrimido[4,5-a]carbazol-2(11H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a carbazole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-1H-pyrimido[4,5-a]carbazol-2(11H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
8-Chloro-1H-pyrimido[4,5-a]carbazol-2(11H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-Chloro-1H-pyrimido[4,5-a]carbazol-2(11H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzo[4,5]imidazo[1,2-a]pyridines
- Benzo[4,5]imidazo[1,2-a]pyrimidines
- Carbazonyloxy-based chalcones
Uniqueness
8-Chloro-1H-pyrimido[4,5-a]carbazol-2(11H)-one is unique due to its specific structural features, which combine elements of both pyrimidine and carbazole. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C14H8ClN3O |
|---|---|
Molekulargewicht |
269.68 g/mol |
IUPAC-Name |
8-chloro-1,3-dihydropyrimido[4,5-a]carbazol-2-one |
InChI |
InChI=1S/C14H8ClN3O/c15-8-2-4-11-10(5-8)9-3-1-7-6-16-14(19)18-12(7)13(9)17-11/h1-6H,(H2,16,18,19) |
InChI-Schlüssel |
FOPOHABXHKGISO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC3=C4C(=CNC(=O)N4)C=CC3=C2C=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13009872.png)



![Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13009893.png)
![6-Azabicyclo[3.2.0]hept-3-ene](/img/structure/B13009901.png)



